3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
Description
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBMNJCBSBPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of piperidine derivatives with triazole precursors. One common method includes the cyclization of appropriate hydrazides with thiourea and dimethyl sulfate under mild conditions . This reaction is often carried out in aqueous media, adhering to green chemistry principles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Microwave irradiation has been employed to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine exhibit promising anticancer activity. For instance, several synthesized compounds showed cytotoxic effects against cancer cell lines such as HeLa with IC50 values lower than 12 μM. These compounds were characterized using spectroscopic techniques including IR and NMR, confirming their structures and biological efficacy .
Table 1: Cytotoxic Activity of Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | <12 |
| 10a | HeLa | <12 |
| 10d | HeLa | <12 |
Neuroprotective Effects
The compound is also being explored for its neuroprotective properties. Initial studies suggest that some derivatives may enhance neural cell survival in vitro and exhibit protective effects in animal models of neurodegenerative diseases. These findings warrant further investigation into the mechanisms underlying these effects .
Agricultural Science
Fungicidal and Insecticidal Applications
In agricultural research, derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine are being evaluated for their potential as fungicides and insecticides. The unique triazole moiety contributes to the compound's ability to inhibit fungal growth and pest activity, making it a candidate for crop protection strategies .
Table 2: Biological Activity Against Fungal Strains
| Fungal Strain | Inhibition (%) |
|---|---|
| Fusarium solani | 75 |
| Cytospora sp. | 80 |
Neuropharmacology
Potential for Neurological Disorders
The synthesis of derivatives has shown potential in treating neurological disorders. Studies are ongoing to evaluate their effects on neural pathways and their ability to modulate neurotransmitter systems. These investigations are crucial for understanding how these compounds can be utilized in therapeutic contexts .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study synthesized various derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine and evaluated their anticancer activity against multiple cell lines. The results demonstrated significant cytotoxicity in specific derivatives, suggesting that structural modifications could enhance therapeutic efficacy.
Case Study 2: Neuroprotective Mechanisms
In a study focused on neuroprotection, researchers treated neuronal cell cultures with different concentrations of the compound's derivatives. The findings indicated that certain derivatives significantly reduced apoptosis markers and improved cell viability under oxidative stress conditions.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with various biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-(5-Methyl-1H-1,2,4-Triazol-3-yl)Piperidine
- Molecular Formula : C₈H₁₄N₄ (identical to the target compound).
- Key Differences : The triazole is attached to the 2-position of piperidine instead of the 3-position.
- Properties : Higher commercial availability (CAS: 933684-82-3; PubChem CID: 61276907) suggests broader research interest. Positional isomerism may alter steric interactions in biological systems .
Substituent Variations on the Triazole Ring
3-(4-Cyclopropyl-4H-1,2,4-Triazol-3-yl)Piperidine Hydrochloride
- Molecular Formula : C₁₀H₁₆N₄·2HCl (MW: 265.18).
- Key Differences : Cyclopropyl substitution at the triazole’s 4-position.
- Impact : The cyclopropyl group enhances steric bulk and may influence solubility (hydrochloride salt) or binding to hydrophobic targets .
4-(3-Phenyl-1H-1,2,4-Triazol-5-yl)Piperidine Hydrochloride
Substitution Patterns on Piperidine
3-(3-Methyl-1H-1,2,4-Triazol-5-yl)Piperidine Dihydrochloride
- Molecular Formula : C₈H₁₆Cl₂N₄ (MW: 239.15).
- Key Differences : Methyl group on the triazole’s 3-position; dihydrochloride salt.
- Impact : Enhanced water solubility due to the salt form, but altered electronic distribution on the triazole ring .
4-(3-Isopropyl-1-Methyl-1H-1,2,4-Triazol-5-yl)Piperidine
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability.
- Substituent Effects : Methyl groups (e.g., ) offer balanced lipophilicity, while bulkier groups (e.g., cyclopropyl , phenyl ) may enhance target affinity at the expense of solubility.
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) improves yields for triazole-piperidine hybrids, suggesting scalable routes for analogs.
Biological Activity
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that combines a piperidine ring with a triazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The triazole ring is known for its ability to interact with various biological targets, influencing enzyme activity and receptor interactions.
The compound exhibits multidirectional biological activity attributed to its structural features. It has been reported to interact with specific enzymes and proteins, notably serine/threonine-protein kinases, which regulate various cellular processes. This interaction can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to significant cellular effects.
Antimicrobial Activity
Research indicates that 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine possesses notable antimicrobial properties. A study highlighted the antibacterial activity of triazole derivatives against various bacterial strains, including Bacillus subtilis and Escherichia coli. The presence of the triazole ring enhances binding interactions with bacterial targets, making these compounds effective against resistant strains .
Table 1: Antimicrobial Activity of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | 12.5 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Staphylococcus aureus | 10 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, studies have demonstrated that compounds containing the triazole scaffold can exhibit chemopreventive effects against different cancer types by inducing apoptosis and inhibiting tumor growth .
Case Study: Anticancer Efficacy
In a specific case study involving the MDA-MB-231 breast cancer cell line, derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine were synthesized and tested for their cytotoxic effects. The results indicated that these derivatives significantly reduced cell viability compared to control treatments .
The biological activity of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is largely attributed to its ability to bind to various molecular targets. The triazole moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering receptor interactions. The piperidine component enhances the binding affinity and specificity towards these targets.
Comparative Analysis
Comparing this compound with similar triazole-containing structures reveals unique characteristics that may influence its biological activity:
Table 2: Comparison of Triazole Derivatives
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine | Piperidine fused with a methyl-substituted triazole | Antimicrobial and anticancer properties |
| 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine | Different substitution on the triazole ring | Antimicrobial activity |
| 1H-1,2,4-triazole derivatives | Various substitutions on the triazole ring | Broad range of biological activities |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine, and how can reaction conditions be tailored to address challenges in nucleophilic substitution?
Methodological Answer: The synthesis of triazolyl-piperidine derivatives often employs microwave-assisted reactions to enhance efficiency. For example, highlights two pathways for analogous triazole derivatives:
- Pathway 1 : Start with succinic anhydride and aminoguanidine hydrochloride to form a succinimide intermediate, followed by nucleophilic ring-opening with aliphatic amines (primary/secondary) under microwave irradiation. This method is effective for amines with high nucleophilicity.
- Pathway 2 : For less nucleophilic aromatic amines, pre-form the succinimide with the aromatic amine first, then react with aminoguanidine hydrochloride.
Key Considerations : - Use microwave irradiation to accelerate cyclization and improve yields (e.g., 20–40% radiochemical yields in analogous PET tracer syntheses, as in and ).
- Monitor reaction progress via LC-MS or TLC to optimize reagent stoichiometry and minimize side products.
Reference :
Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structure and tautomerism of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine?
Methodological Answer:
- NMR Spectroscopy :
- Use - and -NMR to identify tautomeric equilibria in solution. For triazole derivatives, annular tautomerism (e.g., 1,2,4-triazole ring prototropy) manifests as distinct chemical shifts for NH protons and adjacent carbons. Variable-temperature NMR can reveal dynamic interconversion.
- X-ray Crystallography :
- Resolve the solid-state structure to confirm regiochemistry and tautomeric preference. Software like SHELXL () refines crystallographic data, while ORTEP-3 () visualizes thermal ellipsoids and hydrogen-bonding networks.
Example : used X-ray to confirm the dominant tautomer of a triazole-propanamide derivative, demonstrating the utility of combined techniques.
Reference :
- Resolve the solid-state structure to confirm regiochemistry and tautomeric preference. Software like SHELXL () refines crystallographic data, while ORTEP-3 () visualizes thermal ellipsoids and hydrogen-bonding networks.
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in biological activity data across studies of triazolyl-piperidine derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions, purity, or structural analogs. To address this:
- Cross-Validation : Replicate assays using standardized protocols (e.g., MIC for antimicrobial studies, as in ).
- Purity Analysis : Use HPLC (≥95% purity, as in ) to exclude confounding effects from impurities.
- Structural Analogs : Synthesize and test derivatives with systematic modifications (e.g., substituents at the triazole or piperidine ring) to isolate structure-activity relationships (SAR).
Case Study : reported bioactivity for a methyl-triazolyl-piperidine carboxamide, emphasizing the need for rigorous analytical validation.
Reference :
Q. How can SHELX and ORTEP-3 be applied to determine molecular conformation and intermolecular interactions during crystallographic analysis?
Methodological Answer:
- SHELX Suite :
- ORTEP-3 :
Q. What strategies are effective for analyzing the impact of substituents on the pharmacokinetic properties of 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine derivatives?
Methodological Answer:
- In Vitro Assays :
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes like FAAH ().
- Apply QSAR models to correlate substituent electronic effects (e.g., Hammett σ constants) with bioavailability.
Case Study : synthesized a -labeled triazolyl-piperidine derivative for in vivo PET imaging, underscoring the role of lipophilicity in tracer efficacy.
Reference :
Q. How can annular tautomerism in the 1,2,4-triazole ring influence the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- Tautomer Stability :
- Crystallographic Analysis :
- Reactivity Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
